molecular formula C15H14N4O2 B2692261 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034233-89-9

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2692261
CAS No.: 2034233-89-9
M. Wt: 282.303
InChI Key: PZARIVCNTJORBF-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a combination of pyridine, imidazole, and furan moieties

Mechanism of Action

Target of Action

The primary targets of the compound N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide are molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This interaction leads to changes in the targets’ activities, which can result in alterations in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a pyridine derivative, the imidazole ring can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.

    Alkylation: The imidazole derivative is then alkylated using a suitable alkyl halide to introduce the ethyl linker.

    Furan Carboxamide Formation: The final step involves the coupling of the alkylated imidazole with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: As a potential therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.

    Chemical Biology: As a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
  • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyrazine-2-carboxamide

Uniqueness

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARIVCNTJORBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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